BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data and Analysis of 4-tert-Butyl-
2-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-tert-Butyl-2-ethylphenol

Cat. No.: B15336012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-
Butyl-2-ethylphenol (CAS No. 63452-61-9). Due to the limited availability of experimentally
derived public data, this document presents predicted spectroscopic values obtained from
computational models. These predictions are valuable for the identification, characterization,
and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-tert-Butyl-2-ethylphenol.

Predicted *H NMR Data (CDClIs, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.18 d 1H Ar-H
6.95 dd 1H Ar-H
6.68 d 1H Ar-H
4.80 S 1H OH
2.65 q 2H -CH2-CHs
1.31 s oH -C(CHs)3
1.25 t 3H -CH2-CHs

Chemical Shift (6) ppm Assignment

151.2 C-OH

1435 C-C(CH3)s

128.0 Ar-CH

127.5 Ar-C

126.8 Ar-CH

115.0 Ar-CH

34.1 -C(CH3)3

315 -C(CH3)3

23.0 -CH2-CHs

141 -CH2-CHs
Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3550-3200 Strong, Broad O-H Stretch
3050-3000 Medium Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch

1600, 1500, 1450

Medium-Strong

Aromatic C=C Stretch

1230

Strong

C-O Stretch

880-800

Strong

C-H Bending (Aromatic)

Predicted Mass Spectrometry Data (Electron lonization -

El)
mlz Relative Intensity (%) Assighment
178 40 [M]* (Molecular lon)
163 100 [M-CHs]*
149 25 [M-C2Hs]*
135 15 [M-CsH7]*
a1 10 [C7H7]*

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of 4-tert-

Butyl-2-ethylphenol and the acquisition of its spectroscopic data.

Synthesis of 4-tert-Butyl-2-ethylphenol

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.

Procedure:

» To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., a non-polar organic

solvent like hexane or dichloromethane), a Lewis acid catalyst (e.g., AICIs or FeCls) is added
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under an inert atmosphere (e.g., nitrogen or argon).

e The mixture is cooled in an ice bath.

» An ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise to the
reaction mixture.

 After the addition is complete, the reaction is allowed to warm to room temperature and
stirred for several hours.

e The reaction progress is monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction is quenched by the slow addition of water or a dilute acid
solution.

e The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield 4-tert-Butyl-2-
ethylphenol.

Spectroscopic Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.
Procedure:

o Asample of 4-tert-Butyl-2-ethylphenol (approximately 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o The NMR tube is placed in the spectrometer.
e 1H and 3C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).

» The spectra are processed, and the chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in a molecule.
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Procedure:

A small amount of the neat liquid sample of 4-tert-Butyl-2-ethylphenol is placed between
two salt plates (e.g., NaCl or KBr).

Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding the sample with KBr
powder and pressing it into a thin disk.

The sample is placed in the IR spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm™1,

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Procedure:

» Adilute solution of 4-tert-Butyl-2-ethylphenol in a volatile organic solvent (e.g., methanol or
acetonitrile) is prepared.

e The sample is introduced into the mass spectrometer, often via direct infusion or coupled
with a gas chromatograph (GC-MS).

e The sample is ionized, commonly using Electron lonization (El).

e The mass-to-charge ratios (m/z) of the resulting ions are analyzed and detected to generate
the mass spectrum.

Visualizations
Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of 4-tert-Butyl-2-
ethylphenol to its spectroscopic analysis.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Techniques

The following diagram shows the logical relationship between the different spectroscopic
techniques and the information they provide for the characterization of 4-tert-Butyl-2-

S troscopl Technigues
NMR
(lH 13C)

Provided Informatlon

Carbon-Hydrogen Framework Functional Groups Molecular Weight
Connectivity (e.g., -OH, C=C) Fragmentation Pattern

ethylphenol.

Click to download full resolution via product page

Caption: Relationship of Spectroscopic Information.

 To cite this document: BenchChem. [Spectroscopic Data and Analysis of 4-tert-Butyl-2-
ethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15336012#spectroscopic-data-nmr-ir-ms-for-4-tert-
butyl-2-ethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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